molecular formula C12H12O3 B3161158 Ethyl 2-formylcinnamate CAS No. 86867-62-1

Ethyl 2-formylcinnamate

Cat. No. B3161158
CAS RN: 86867-62-1
M. Wt: 204.22 g/mol
InChI Key: YTQRPRCIESSITI-BQYQJAHWSA-N
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Description

Ethyl 2-formylcinnamate is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is also known by its Chemical Abstracts Service (CAS) number 86867-62-1 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-formylcinnamate consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of Ethyl 2-formylcinnamate.


Physical And Chemical Properties Analysis

Ethyl 2-formylcinnamate has a boiling point of 341.421ºC at 760 mmHg and a density of 1.144 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-formylcinnamate and its derivatives have been studied for their antimicrobial activity . The presence of the ethyl group in compound 3 potentiated its pharmacological response (MIC = 726.36 μM), possibly due to an increase in lipophilicity and greater penetration of the compound into biological membranes .

Mechanism of Action

The compounds directly interacted with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Synergistic Effects with Other Drugs

Tests were performed using the Checkerboard method to evaluate potential synergistic effects with nystatin (fungi) and amoxicillin (bacteria) . Some derivatives presented additive effects .

Fumigation

Ethyl formate has been used in combination with nitrogen as a fumigant . This combination is a new, safe, and environmentally friendly option for treating shipping containers loaded with general freight . The research demonstrated that an ethyl formate nitrogen application can be used as a pre-shipment treatment for controlling all the stages of insect pests in a shipping container .

Residue-Free Treatment

Ethyl formate left no residue in treated drinks . This makes it a suitable option for fumigating food and beverage containers .

Synthesis of UVB-Absorbing Compounds

Ethyl formate can be used in the synthesis of phenolic acid esters, which are important UVB-absorbing compounds . This synthesis is a green and economical alternative to current chemical methods .

Safety and Hazards

The safety data sheet (SDS) for Ethyl 2-formylcinnamate provides information on its hazards, handling, and storage . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

ethyl (E)-3-(2-formylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQRPRCIESSITI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formylcinnamate

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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